molecular formula C8H10N2O2 B6590554 Ethyl urocanate CAS No. 111157-51-8

Ethyl urocanate

Cat. No.: B6590554
CAS No.: 111157-51-8
M. Wt: 166.18 g/mol
InChI Key: HPMLGOFBKNGJAM-ONEGZZNKSA-N
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Description

Contextual Significance of Urocanate and its Ester Derivatives in Biological and Chemical Research

Urocanic acid (UCA) is a metabolite of the amino acid L-histidine, found predominantly in the stratum corneum of the skin. cosmeticsinfo.orgucj.org.ua Its primary biological significance stems from its role as a natural chromophore that absorbs ultraviolet (UV) radiation. cosmeticsinfo.orgnih.gov Upon exposure to UVB radiation, the naturally occurring trans-urocanic acid isomerizes to cis-urocanic acid. ucj.org.ua This photochemical transformation is central to its function and has been a focal point of research. While trans-UCA was initially considered a natural sunscreen, the discovery that the cis-isomer possesses immunomodulatory properties has broadened the scope of investigation. nih.govresearchgate.net

The study of urocanate ester derivatives, such as ethyl urocanate, arose from the desire to modify and enhance the properties of the parent molecule. Esterification, for instance, can increase lipophilicity, which may improve passage through biological membranes and skin penetration. nih.gov This has made this compound a compound of interest for topical applications in cosmetics and dermatology. cosmeticsinfo.orgnih.gov Research has demonstrated its function as a broad-spectrum UV absorber, capable of converting UV radiation into thermal energy, thus protecting against photodegradation. vulcanchem.com Furthermore, studies have explored the anti-inflammatory properties of UCA derivatives, including ethyl esters, which have shown potential in modulating immune responses. nih.govnih.gov In experimental models of Inflammatory Bowel Disease (IBD), this compound derivatives have demonstrated the ability to suppress pro-inflammatory cytokines. nih.govvulcanchem.com

Evolution of Research Paradigms for Urocanate and Related Imidazoles

The research trajectory for urocanic acid and its derivatives began with its identification as a key component of the skin's natural moisturizing factor and its function in UV protection. nih.gov Early studies focused on its photochemistry, particularly the trans-cis isomerization process upon UV exposure. nih.gov The paradigm shifted significantly with the discovery of the immunosuppressive activities of cis-UCA, moving the focus from a simple photoprotective agent to a complex photoimmunological mediator. nih.govresearchgate.net This finding prompted a wave of research into the biological consequences of UCA isomerization and its potential role in skin health and disease.

This led to the exploration of synthetic derivatives, including esters like methyl and this compound, to investigate how structural modifications could alter the molecule's photochemical and biological behavior. photobiology.comresearchgate.net Researchers began to view urocanic acid as a versatile scaffold for developing new molecules with tailored properties. researchgate.netrsc.org The focus expanded to include enhancing photostability and eliminating undesirable biological effects, such as immunosuppression, while retaining beneficial properties like UV absorption. researchgate.net For example, research has shown that esterification of the carboxylic acid group does not fundamentally alter the primary photophysical properties of the urocanic acid core but can influence factors like isomerization efficiency. photobiology.comrsc.org The study of related imidazole (B134444) compounds has also evolved, with research into their metabolism by gut microbiota and their potential roles in systemic health and disease, such as the link between the urocanate metabolite imidazole propionate (B1217596) and type 2 diabetes. yale.edu

Contemporary Research Directions in this compound Chemistry and Biochemistry

Current research on this compound is multifaceted, exploring its potential in therapeutics, cosmetics, and materials science. A significant area of investigation is its anti-inflammatory and immunomodulatory effects. Studies on experimental models of Inflammatory Bowel Disease (IBD) have shown that this compound derivatives can reduce inflammation by modulating cytokine production. nih.govnih.gov

In the field of dermatology and cosmetics, this compound continues to be investigated as a functional ingredient. Its role as a UV absorber is being optimized for sunscreen formulations, where it not only provides photoprotection but also enhances the stability of other UV-filtering agents. vulcanchem.comgoogle.com Research also highlights its function as a skin-conditioning agent, improving skin hydration and barrier function. vulcanchem.com

The photochemical properties of this compound remain an active area of research. Studies involving its photochemical dimerization have provided insights into its behavior under UV irradiation, which is crucial for its application in materials science and as a stable UV filter. researchgate.net Theoretical and spectroscopic studies are being conducted to understand the intricate details of its excited-state dynamics and how modifications to the urocanic acid structure, such as esterification, influence its photostability and photoisomerization quantum yields. photobiology.comresearchgate.net Future research is directed towards clinical trials to validate its therapeutic efficacy, the development of novel delivery systems like nanoparticles for enhanced UV protection, and the creation of synergistic formulations with other active compounds. vulcanchem.com

Research Findings on this compound

Table 1: Anti-Inflammatory Effects of this compound Derivatives

This table summarizes the observed effects of urocanic acid derivatives, including ethyl esters, on inflammatory markers in experimental models.

Model SystemKey FindingsQuantitative EffectReference
Ex vivo inflamed human colonic tissueDecreased production of pro-inflammatory cytokines.IL-6 and IL-8 levels reduced. nih.govnih.gov
Ex vivo inflamed human colonic tissueIncreased production of anti-inflammatory cytokines.IL-10 levels increased. nih.govnih.gov
In vivo mouse model of colitisReduced area of inflammation and neutrophil infiltration.50% reduction in colonic neutrophil infiltration. nih.govvulcanchem.com
In vivo mouse model of colitisReduced colon weight to length ratio.Statistically significant reduction observed. nih.govnih.gov
Experimental models of IBDSuppression of pro-inflammatory cytokines.Up to 45% reduction in IL-6 and IL-8. vulcanchem.com
Experimental models of IBDElevation of anti-inflammatory cytokines.Up to 30% increase in IL-10 levels. vulcanchem.com

Table 2: Application of this compound in Skin Care and Photoprotection

This table details the performance of this compound in cosmetic and dermatological applications based on scientific studies.

ApplicationParameter MeasuredObserved EffectReference
UV ProtectionUVB-induced erythema in murine models.62% reduction in erythema. vulcanchem.com
UV ProtectionEpidermal sunburn cell formation.Minimized formation compared to controls. vulcanchem.com
Formulation StabilityEfficacy of avobenzone (B1665848) after UV exposure.Retained 89% efficacy after 8 hours (vs. 67% in controls). vulcanchem.com
Skin ConditioningSkin hydration (clinical trials, 4 weeks).27% improvement. vulcanchem.com
Skin ConditioningSkin roughness (clinical trials, 4 weeks).34% reduction. vulcanchem.com
Anti-AgingSkin elasticity (human volunteers).22% improvement. vulcanchem.com
Anti-AgingWrinkle depth (12 weeks, with hyaluronic acid).18% reduction. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h3-6H,2H2,1H3,(H,9,10)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMLGOFBKNGJAM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27538-35-8, 111157-51-8
Record name Ethyl urocanate
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Record name Ethyl urocanate
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Record name Ethyl 3-(1H-imidazol-4-yl)acrylate
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Record name ETHYL UROCANATE
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Advanced Synthetic Methodologies for Ethyl Urocanate and Its Analogues

Chemoenzymatic Synthesis and Esterification Strategies

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the efficiency of chemical reactions, offering a powerful approach for the synthesis of complex molecules like urocanate esters.

Enzymatic Routes to Urocanate Esters

The direct enzymatic esterification of urocanic acid to its corresponding esters, including ethyl urocanate, presents a green and efficient synthetic route. While specific studies focusing solely on the enzymatic synthesis of this compound are not extensively detailed in the provided results, the synthesis of other alkyl esters of urocanic acid has been reported. koreascience.krnih.gov For instance, urocanic ethyl ester and urocanic isobutyl ester have been prepared through esterification. koreascience.kr

Enzymes such as lipases are commonly employed for esterification reactions due to their broad substrate specificity and ability to function in organic solvents. rsc.org The enzymatic production of urocanic acid itself from L-histidine is well-established, utilizing histidine ammonia-lyase (HAL). mdpi.comnih.govnih.gov This biocatalytically produced urocanic acid can then serve as a substrate for subsequent enzymatic esterification.

Biocatalytic Approaches for Precursor Molecule Production

The primary precursor for urocanic acid and its esters is the amino acid L-histidine. Significant advancements have been made in the metabolic engineering of microorganisms to enhance the production of L-histidine. Strains of Corynebacterium glutamicum and Escherichia coli have been engineered to overproduce L-histidine from glucose. nih.govresearchgate.net

Key metabolic engineering strategies include:

Alleviating feedback inhibition: Modifying enzymes like ATP phosphoribosyltransferase to reduce sensitivity to L-histidine accumulation. nih.gov

Overexpression of rate-limiting enzymes: Increasing the expression of key enzymes in the L-histidine biosynthesis pathway. nih.gov

Optimizing energy and cofactor supply: Enhancing the availability of ATP and reducing oxidative stress. nih.gov

These biocatalytic approaches provide a sustainable and efficient source of L-histidine, the essential starting material for the synthesis of this compound.

Multi-Step Organic Synthesis of this compound and Imidazole (B134444) Derivatives

Traditional organic synthesis provides versatile and high-yielding routes to this compound and a wide array of its functionalized analogues.

Regioselective and Stereoselective Alkylation of the Imidazole Moiety

The imidazole ring of urocanic acid and its esters possesses two nitrogen atoms (N-1 and N-3), leading to potential regioselectivity challenges during alkylation. Achieving regioselective alkylation is crucial for synthesizing specific N-substituted imidazole derivatives.

(E)-Urocanic acid can be converted to its methyl or ethyl ester, which then serves as a substrate for alkylation. mdpi.comedulll.gr Alkylation at the N-1 position of the imidazole ring can be achieved using an alkylating agent in the presence of a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF). mdpi.com For instance, alkylation of mthis compound with a benzyl (B1604629) alkylating agent yielded the N-1 substituted product in 74% yield. edulll.gr

For regioselective alkylation at the N-3 position, a protecting group strategy can be employed. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group to protect the N-1 position allows for subsequent regioselective alkylation at the N-3 position. mdpi.comedulll.gr This strategy has proven to be an excellent choice for directing alkylation to the desired nitrogen atom. mdpi.comedulll.gr

ReactantAlkylating AgentConditionsPosition of AlkylationYield (%)Reference
Methyl (E)-urocanateBenzyl derivativeNaH, DMFN-174 mdpi.comedulll.gr
N-1 SEM protected urocanateAlkylating reagent 4CH2Cl2, refluxN-381 mdpi.comedulll.gr

Derivatization Strategies for Functionalized Urocanate Esters

Further functionalization of the urocanate scaffold allows for the synthesis of a diverse library of compounds. Derivatization can occur at various positions, including the imidazole ring and the acrylate (B77674) side chain.

Hydrogenation: The double bond of the acrylate side chain in N-1 alkylated (E)-urocanic methyl esters can be reduced via catalytic hydrogenation (e.g., using Pd/C) to yield the corresponding saturated propanoate derivatives in excellent yields (e.g., 90%). mdpi.com

Hydroxymethylation: Introduction of a hydroxymethyl group at the C-2 position of the imidazole ring can be performed by treatment with formalin and a base like diisopropylethylamine in DMF. mdpi.com

Halogenation: The introduction of a halogen atom at the C-5 position of the imidazole ring is a strategy used in the design of certain bioactive molecules. edulll.gr

Ester and Amide Formation: The carboxylic acid functionality of urocanic acid can be converted to a variety of esters and amides. researchgate.net For example, ethyl chloroformate can be used for the derivatization of carboxy groups to form ethyl esters. pragolab.cz

These derivatization strategies, often employed in a combinatorial fashion, enable the exploration of structure-activity relationships for various applications.

Green Chemistry Principles in Urocanate Ester Synthesis

Applying green chemistry principles to the synthesis of urocanate esters is essential for developing sustainable and environmentally friendly processes.

Key aspects of green chemistry in this context include:

Use of Biocatalysts: As discussed in section 2.1, employing enzymes for the production of precursors like L-histidine and for the esterification of urocanic acid reduces the need for harsh chemical reagents and conditions. rsc.orgmdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Wittig-type reactions, for example, can be used for the synthesis of urocanic acid esters from 4-imidazolecarboxaldehyde. nih.gov

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives. While many of the reported syntheses use traditional organic solvents like DMF and CH2Cl2, research into more benign solvent systems is a key area of green chemistry. mdpi.comedulll.gr

Energy Efficiency: Performing reactions at ambient temperature and pressure, as is often possible with enzymatic reactions, reduces energy consumption. rsc.org

The development of continuous flow synthesis methods using immobilized biocatalysts further enhances the green credentials of ester synthesis by allowing for catalyst recycling and improved process control. rsc.org

Photochemical Synthesis and Controlled Transformations

The unique ability of urocanate esters to undergo photochemical reactions has led to the development of specialized synthetic methods. These approaches leverage light energy to drive specific chemical transformations, offering pathways to novel molecular structures.

Photoinduced Dimerization Reactions of Urocanate Esters

The photodimerization of urocanate esters is a notable photochemical reaction that has been the subject of detailed study. When subjected to ultraviolet radiation, these esters can form cyclobutane (B1203170) dimers. The regioselectivity and stereoselectivity of this [2+2] cycloaddition are influenced by various factors, including the reaction medium and the presence of photosensitizers.

Research using Density Functional Theory (DFT) has provided insights into the mechanism of these dimerization reactions. researchgate.netresearchgate.net For instance, the photochemical dimerization of an urocanate ester, when sensitized by benzophenone, proceeds through the first excited triplet state of the ester. researchgate.net The interaction between the lowest singly occupied molecular orbital (LSOMO) of the triplet state and the highest occupied molecular orbital (HOMO) of a ground-state molecule dictates the high regioselectivity observed in the formation of the dimer. researchgate.netresearchgate.net The subsequent coupling of radical centers in the resulting biradical intermediates determines the final stereochemistry of the products. researchgate.net This mechanistic understanding is crucial for controlling the outcome of the reaction to favor specific dimeric structures. researchgate.netresearchgate.net

Similar photochemical behavior has been observed in related compounds like methyl cinnamate (B1238496) and methyl 3-(2-furyl)acrylate, where the formation of dimers can be directed with high selectivity. researchgate.netresearchgate.net In some cases, the dimerization can be templated by host-guest chemistry. For example, using a water-soluble palladium nanocage as a template for the photodimerization of trans-cinnamic acid methyl esters in water leads to the selective formation of a syn head-to-head dimer. acs.org

Lewis Acid Catalysis in Photochemical Isomerization of Urocanate Esters

Lewis acids have been shown to be effective catalysts in controlling the photochemical isomerization of urocanate esters. researchgate.netnih.gov The (E)- and (Z)-isomers of urocanic esters exhibit distinct photochemical behaviors, which can be modulated by the presence of a Lewis acid. researchgate.net

In the absence of a Lewis acid, both (E)- and (Z)-mthis compound undergo reversible photoisomerization. researchgate.net However, the introduction of a Lewis acid, such as boron trifluoride (BF3), leads to a significant change in the reaction pathway. researchgate.net Unlike other α,β-unsaturated esters where Lewis acids coordinate to the carbonyl oxygen, with mthis compound, BF3 complexes with the N3 position of the imidazole ring. researchgate.net This complexation results in a large blue-shift in the electronic absorption spectra of both isomers. researchgate.net

Crucially, upon irradiation, the BF3 complex of (E)-mthis compound undergoes a one-way photoisomerization to the (Z)-isomer. researchgate.net The complexed (Z)-urocanate, however, does not isomerize back to the (E)-form. researchgate.net This selective E → Z isomerization is attributed to the altered electronic properties of the urocanate ester upon complexation with the Lewis acid. This method provides a highly selective route to the (Z)-isomer, which is often the thermodynamically less stable form. northwestern.eduosti.gov The principles of Lewis acid catalysis have also been successfully applied to the selective isomerization of other conjugated esters, such as β-furylacrylic and cinnamic esters. researchgate.netnorthwestern.edu

CatalystSubstrateEffect on IsomerizationSpectroscopic ShiftReference
Boron Trifluoride (BF3)Mthis compoundOne-way E → Z photoisomerizationLarge blue-shift researchgate.net
Ethylaluminum Dichloride (EtAlCl2)Conjugated Butenoic EstersShifts photoequilibrium towards Z isomer- osti.gov
Trifluoroacetic AcidMethyl 2,4-hexadienoatesQuantitative conversion to allenic enol ester- osti.gov

Biotechnological Production of Urocanate and Related Metabolites

Biotechnological approaches offer sustainable and efficient alternatives for the production of urocanic acid and its derivatives. These methods utilize microorganisms and enzymes to catalyze the desired chemical conversions, often with high specificity and yield.

Microbial Fermentation Optimization for Urocanate Biosynthesis

Microbial fermentation is a key strategy for the large-scale production of urocanic acid. The process typically involves the conversion of L-histidine to urocanic acid by the enzyme L-histidine ammonia-lyase (HAL). nih.gov

Significant research has focused on identifying and optimizing microbial strains for this purpose. Achromobacter liquidum has been identified as a particularly effective microorganism, capable of producing high levels of HAL activity. nih.gov Optimization of the fermentation medium is critical for maximizing enzyme production and subsequent urocanic acid yield. A medium containing glucose, urea, potassium phosphate, L-histidine, yeast extract, peptone, and inorganic salts has been shown to be effective. nih.gov

Further process optimization includes controlling fermentation conditions such as temperature and the addition of surface-active agents, which can shorten the time required for the conversion of L-histidine to urocanic acid. nih.gov Under optimal conditions, a stoichiometric conversion of L-histidine to urocanic acid can be achieved, with isolated yields exceeding 92%. nih.gov This high efficiency makes microbial fermentation a commercially viable method for urocanic acid production. nih.gov Furthermore, using a culture of Achromobacter liquidum with DL-histidine allows for the simultaneous production of D-histidine and urocanic acid in high yields. nih.gov

MicroorganismKey EnzymeSubstrateProductOptimized ConditionsYieldReference
Achromobacter liquidumL-histidine ammonia-lyaseL-histidineUrocanic Acid30°C, shaking culture, specific medium composition>92% (isolated) nih.gov
Genetically modified Corynebacterium glutamicumHistidine ammonia-lyaseL-histidineUrocanic AcidFed-batch fermentationHigh titer and productivity
Escherichia coli expressing HALHistidine ammonia-lyaseL-histidineUrocanic AcidWhole-cell biocatalystHigh conversion rate

Enzyme-Driven Conversion Processes for Urocanate Derivatives

Enzymes offer a high degree of specificity for the synthesis of urocanate derivatives. The enzyme histidine ammonia-lyase (HAL), also known as histidase, is central to these processes, catalyzing the deamination of L-histidine to form trans-urocanic acid. researchgate.netgoogle.com This enzyme is found in both mammals and bacteria and is the first step in histidine degradation. google.com

Isolated HAL from sources like Corynebacteriaceae can be used as a biocatalyst. google.com This enzyme efficiently converts L-histidine to urocanic acid and ammonia. google.com An important characteristic of some microbial HAL enzymes is their lack of inhibition by L-histidinol, which makes them suitable for various therapeutic and synthetic applications. google.com

Another key enzyme in the urocanate metabolic pathway is urocanase, which metabolizes urocanic acid further to imidazole propionate (B1217596). researchgate.netnih.gov The bacterial enzyme urocanate reductase (UrdA) is responsible for mediating the production of imidazole propionate. researchgate.net Structural studies of UrdA have provided detailed insights into its catalytic mechanism, identifying key residues involved in substrate binding and conversion. researchgate.net This knowledge opens up possibilities for protein engineering to create novel biocatalysts for the synthesis of specific urocanate derivatives.

Furthermore, the production of related metabolites can be influenced by other biopolymers. For instance, poly-γ-glutamic acid (γ-PGA), a microbial biopolymer, has the potential to improve the production of urocanic acid. mdpi.compreprints.orgpreprints.org

EnzymeSourceSubstrateProductKey FeaturesReference
Histidine ammonia-lyase (HAL)CorynebacteriaceaeL-histidinetrans-Urocanic acid, AmmoniaNot inhibited by L-histidinol google.com
UrocanaseBacteriaUrocanic acidImidazole propionate- researchgate.netnih.gov
Urocanate reductase (UrdA)BacteriaUrocanic acidImidazole propionateFAD-dependent enzyme researchgate.net

Enzymatic Transformations and Metabolic Pathways Involving Urocanate Esters

Urocanase-Mediated Hydration and Related Enzyme Activitiesnih.govnih.govwikipedia.orgdocumentsdelivered.com

Urocanase, also known as urocanate hydratase or imidazolonepropionate hydrolase, is the enzyme responsible for the second step in histidine degradation. nih.govwikipedia.org It catalyzes the hydration of urocanate to form 4,5-dihydro-4-oxo-5-imidazolepropanoate (imidazolonepropionate). wikipedia.org This reaction is a critical juncture in the metabolic pathway that ultimately converts histidine to glutamate. nih.gov The enzyme is found in various organisms, including some bacteria and the liver of many vertebrates. wikipedia.org

The catalytic mechanism of urocanase (EC 4.2.1.49) is highly unusual as it employs its tightly bound nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor in a non-redox capacity. wikipedia.orgnih.gov Instead of mediating a hydride transfer, the NAD+ acts as a potent electrophile. wikipedia.org The catalytic cycle begins with the nucleophilic attack from the C4 of the substrate's imidazole (B134444) ring onto the C4 of the nicotinamide ring of NAD+, forming a covalent adduct. nih.gov

This adduct formation is key to the enzyme's function. It disrupts the aromaticity of the urocanate imidazole ring, which activates the C5 position for the stereospecific addition of a water molecule. nih.gov The crystal structure of urocanase from Pseudomonas putida reveals that the substrate and the nicotinamide group of NAD+ are sequestered within a cavity in the active site, along with several water molecules, one of which is positioned for the hydration step. nih.gov Following the addition of water, the NAD+ adduct is eliminated, regenerating the cofactor and yielding the product, imidazolonepropionate. This mechanism is supported by studies showing that the enzyme catalyzes an exchange between solvent and the C5 proton of urocanate. nih.gov

The function of the NAD+ cofactor in urocanase is a classic example of covalent electrophilic catalysis, distinguishing it from the vast majority of NAD(P)+-dependent enzymes that catalyze redox reactions. nih.govwikipedia.org The NAD+ molecule is tightly, but not covalently, bound within the active site of each subunit of the homodimeric enzyme. nih.gov Its primary role is to act as an "electron sink," increasing the electrophilicity of the substrate's double bond to facilitate the addition of water. wikipedia.org

Spectroscopic and crystallographic studies have been instrumental in elucidating this role. The formation of the covalent adduct between NAD+ and substrate analogues, such as imidazolylpropionate, results in a characteristic absorbance increase around 330 nm. nih.gov Structural analysis of the P. putida enzyme shows a distinct NAD-binding domain that sits (B43327) like a lid over the active site, positioning the nicotinamide ring adjacent to the bound substrate for optimal interaction. nih.gov A conserved cysteine residue has been identified as potentially important for the catalytic mechanism and may be involved in binding the NAD+ cofactor. wikipedia.org

The urocanase family of NAD+-dependent hydratases exhibits narrow and often non-overlapping substrate specificity. While urocanase itself is highly specific for urocanate, recent research has identified related enzymes that act on urocanate derivatives. One such enzyme is S-methyl thiourocanate hydratase (S-Me-TUC hydratase) from Variovorax sp. RA8, which catalyzes the 1,4-addition of water to S-methyl thiourocanate. nih.gov

Structural and sequence comparisons between urocanase and S-Me-TUC hydratase have identified key sequence motifs that determine their distinct substrate scopes. These motifs in the active site control which substrate can bind productively. This high degree of specificity suggests that the active site of urocanase is precisely tailored to the size and electronic properties of urocanic acid. Consequently, it is unlikely to accommodate significantly altered substrates, such as ethyl urocanate, without a corresponding alteration in its active site architecture. The specificity is crucial for preventing the mis-metabolism of similar compounds within the cell. nih.gov

Urocanate Reductase (UrdA) Activity and Enzyme Kineticsnih.govnih.govresearchgate.netnih.gov

Urocanate reductase (UrdA) is a bacterial enzyme that provides an alternative metabolic route for urocanate, particularly under anaerobic conditions. nih.gov It catalyzes the two-electron reduction of urocanate to imidazole propionate (B1217596), enabling certain bacteria, like Shewanella oneidensis, to use urocanate as a terminal electron acceptor for anaerobic respiration. nih.govuniprot.org This activity is distinct from the hydration reaction catalyzed by urocanase. UrdA from S. oneidensis exhibits high affinity for its substrate and a rapid turnover rate. nih.gov

Enzyme PropertyValueSource
Substrate Km < 10 µM nih.gov
kcat 360 s-1 nih.gov

This interactive table summarizes the kinetic parameters for Urocanate Reductase (UrdA) from Shewanella oneidensis.

The reduction of urocanate by UrdA is a flavin-dependent process. nih.gov The enzyme contains both a covalently bound flavin mononucleotide (FMN) and a non-covalently bound flavin adenine dinucleotide (FAD) which are essential for its catalytic activity. nih.govuniprot.org The reaction mechanism involves the transfer of electrons to urocanate. Anaerobic stopped-flow experiments with the isolated FAD domain of UrdA have shown that the reaction proceeds through a charge-transfer complex formed between the reduced FAD cofactor and the urocanate substrate. nih.govwmich.edu

Structural and mutational analyses have identified several key residues within the UrdA active site that are critical for substrate binding and catalysis. researchgate.netnih.gov X-ray crystal structures of UrdA reveal a hydrogen-bonding network that positions the urocanate substrate for reduction. researchgate.net

One of the most crucial residues is Arginine 411 (Arg411). nih.govwmich.edu The pH dependence of the reaction and analysis of an Arg411Ala mutant confirm that this residue acts as the essential active site acid, protonating the urocanate substrate to facilitate the hydride transfer from the reduced FAD. nih.govwmich.edu Other important residues include Aspartate 388 (Asp388) and Arginine 560 (Arg560), which are also involved in substrate binding and catalysis. researchgate.netnih.gov Mutational analysis shows that replacing any of these residues (Arg411, Asp388, or Arg560) with alanine (B10760859) results in a loss of enzymatic activity. researchgate.netresearchgate.net These studies suggest that the rigid positioning of urocanate in a twisted conformation within the active site is a key factor in facilitating its reduction. nih.govwmich.edu

UrdA' MutantRelative Activity (%)Source
Wild-type 100 researchgate.netresearchgate.net
R411A ~0 researchgate.netresearchgate.net
D388A ~0 researchgate.netresearchgate.net
R560A ~0 researchgate.netresearchgate.net

This interactive table displays the relative activity of UrdA' wild-type and its mutants, highlighting the critical role of specific active site residues.

Kinetic Parameters (Kcat) and Inhibition Studies for UrdA

Urocanate reductase (UrdA) is a bacterial flavoenzyme that catalyzes the reduction of urocanate to imidazole propionate. This enzymatic reaction is a key step in an alternative pathway for histidine metabolism in certain gut bacteria. The kinetic parameters of this enzyme have been characterized, providing insight into its efficiency and substrate affinity.

For the urocanate reductase from Shewanella oneidensis, the enzyme exhibits a high affinity for its substrate, urocanate, with a Michaelis constant (Km) reported to be well below 10 μM. abcam.com The enzyme also demonstrates a high turnover rate (kcat) of 360 s⁻¹, indicating a very efficient catalytic process. abcam.com

Further studies on a two-domain construct of UrdA (UrdA′) and the full-length enzyme have provided more detailed kinetic values. The Km for the full-length UrdA was determined to be 0.43 mM, which is similar to the 0.22 mM value obtained for the two-domain protein. wikipedia.orgfrontiersin.org A separate investigation into the chemistry of flavin oxidation by urocanate in the isolated FAD domain of UrdA' revealed a rate constant of approximately 60 s⁻¹ for flavin oxidation. wikipedia.org

These kinetic data highlight the efficiency of UrdA in converting urocanate to imidazole propionate. The high affinity and rapid turnover suggest that this is a primary metabolic function for the enzyme in the bacteria that possess it.

Interactive Data Table of UrdA Kinetic Parameters:

Enzyme FormSubstrateKm (mM)Vmax (µmol min⁻¹ mg⁻¹)kcat (s⁻¹)Source
Full-length UrdAUrocanate0.43-- wikipedia.org
Two-domain UrdA'Urocanate0.22-- frontiersin.org
UrdAUrocanate<< 0.01-360 abcam.com

Note: '-' indicates that the value was not reported in the cited source.

Inhibition studies on UrdA are of significant interest due to the association of its product, imidazole propionate, with type 2 diabetes. asm.org Consequently, the inhibition of UrdA is being explored as a potential therapeutic strategy. asm.org Structural studies of UrdA in various states have been conducted to provide insights into its mechanism of action, which could aid in the structure-based design of inhibitors. asm.orgresearchgate.net However, specific inhibitors and their kinetic parameters (e.g., Ki) are not yet extensively detailed in the available literature.

Regulation of the Histidine Utilization (Hut) Pathway in Microorganismsnih.govnih.gov

The histidine utilization (Hut) pathway is a catabolic route that allows various microorganisms to use histidine as a source of carbon, nitrogen, and energy. nih.govnih.gov The regulation of this pathway is intricate, ensuring that the enzymes for histidine degradation are synthesized only when needed. nih.govnih.gov The study of Hut regulation has been instrumental in understanding fundamental concepts in bacterial gene regulation, such as catabolite repression and two-component regulatory systems. nih.govnih.govresearchgate.net

Transcriptional Control of Hut Operons by Urocanate

In many Gram-negative bacteria, the genes encoding the Hut enzymes are organized into operons. wikipedia.org The transcription of these operons is primarily controlled by a repressor protein known as HutC. wikipedia.org A key aspect of this regulation is that urocanate, not histidine, is the direct inducer molecule. wikipedia.org

In the absence of urocanate, the HutC repressor binds to operator regions within the promoters of the hut operons, physically blocking RNA polymerase from initiating transcription. wikipedia.org When histidine is present in the environment, it is converted to urocanate by the first enzyme of the pathway, histidase (HutH). wikipedia.org The resulting urocanate then binds to the HutC repressor, causing a conformational change that leads to its dissociation from the DNA. wikipedia.orgyoutube.com This derepression allows for the transcription of the hut genes and the subsequent catabolism of histidine. wikipedia.org This regulatory mechanism ensures that the pathway is only activated when its substrate (or a downstream intermediate) is available. wikipedia.org

In Bacillus subtilis, the regulation of the hut operon differs, employing an RNA-binding protein, HutP, which mediates antitermination in the presence of histidine. youtube.com

Allosteric Regulation and Post-Translational Modifications of Hut Enzymes

Allosteric regulation, where the binding of a molecule at one site on a protein affects its activity at another site, is a common mechanism for controlling enzyme function. frontiersin.org In the context of the Hut pathway, the regulatory protein HutP in Bacillus subtilis is allosterically activated by L-histidine. This binding event enables HutP to interact with the hut mRNA and regulate the expression of the histidine utilization operon. youtube.com While this is a clear example of allosteric regulation within the Hut system, specific instances of allosteric control of the catalytic Hut enzymes themselves are not as well-documented.

Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis, which can significantly impact their activity, localization, and stability. khanacademy.orgthermofisher.comnih.govnih.gov PTMs, such as phosphorylation, acetylation, and glycosylation, are fundamental to regulating a vast array of cellular processes. khanacademy.orgthermofisher.comnih.govnih.gov Despite the importance of PTMs in enzyme regulation, specific post-translational modifications of the catalytic enzymes of the Hut pathway have not been extensively characterized in the scientific literature. It is plausible that such modifications play a role in fine-tuning the activity of Hut enzymes in response to various cellular signals, but further research is needed to elucidate these potential regulatory mechanisms.

Interplay with Carbon and Nitrogen Catabolite Repression

Carbon Catabolite Repression (CCR): In the presence of a preferred carbon source like glucose, the expression of the hut genes is repressed. nih.gov This phenomenon, discovered in part through studies of the Hut system, prevents the cell from expending energy on synthesizing enzymes for histidine catabolism when a more easily metabolizable sugar is available. nih.govresearchgate.net

Nitrogen Regulation: The Hut pathway also serves as a source of nitrogen for the cell. nih.gov Consequently, its expression is often under the control of the nitrogen regulatory (Ntr) system. nih.govresearchgate.net When more readily available nitrogen sources, such as ammonia, are abundant, the synthesis of Hut enzymes is repressed. nih.gov This ensures that the cell utilizes these preferred nitrogen sources before turning to the more complex process of extracting nitrogen from histidine. nih.gov The interplay of operon-specific induction by urocanate with global carbon and nitrogen catabolite repression allows for precise control of the Hut pathway in response to the nutritional environment. nih.govresearchgate.net

Urocanate and Imidazole Propionate in Microbial Metabolism

Urocanate and its microbially-derived metabolite, imidazole propionate, play significant roles in the interplay between microorganisms and their hosts. While urocanate can serve as a nutrient source, it also functions as a signaling molecule. wikipedia.org The production of imidazole propionate from urocanate by the gut microbiota has been linked to host metabolic health. nih.govnih.gov

Urocanate as a Signaling Molecule for Bacterial Host Recognition

Beyond its role as a metabolic intermediate, urocanate has emerged as a signaling molecule that can mediate the recognition of a eukaryotic host by bacteria. wikipedia.org Urocanate is found in relatively high concentrations on the skin, and its presence can be interpreted by pathogenic bacteria as a cue indicating a suitable host environment. wikipedia.org

In opportunistic pathogens like Pseudomonas aeruginosa, urocanate can interact with the HutC regulatory protein to control the expression of genes related to virulence and motility, in addition to the hut genes. wikipedia.org This suggests that urocanate can act as a host-associated molecular pattern (HAMP), triggering a switch from a saprophytic to a pathogenic lifestyle. wikipedia.org This dual function of urocanate as both a nutrient and a signaling molecule highlights its importance in the initial stages of bacterial infection and colonization. wikipedia.org

Role of Urocanate as a Respiratory Electron Acceptor in Gut Bacteria

The transformation of urocanate within the human gut is a significant metabolic process carried out by the resident microbiota. This pathway is particularly important in the context of anaerobic respiration, where certain bacteria can utilize urocanate as an alternative electron acceptor. This process is mediated by the bacterial enzyme urocanate reductase (UrdA), which catalyzes the reduction of urocanate to imidazole propionate (ImP). nih.govspringernature.com The presence and activity of this enzyme in gut bacteria are of considerable interest due to the association of its product, ImP, with metabolic conditions in the host, such as type 2 diabetes. researchgate.netnih.gov

While this compound is the subject of this article, its direct enzymatic transformation in the gut is presumed to begin with hydrolysis of the ethyl ester to form urocanic acid (urocanate). This initial step is likely carried out by the numerous carboxylesterases present in the gut microbiome, which are known to hydrolyze a wide variety of ester-containing compounds. frontiersin.org Following this hydrolysis, the resulting urocanate can enter the metabolic pathway described below.

Urocanate Reductase (UrdA) Pathway

The reduction of urocanate to imidazole propionate is a key step in the anaerobic respiration of certain gut bacteria. nih.gov This reaction is catalyzed by urocanate reductase (UrdA), a flavin-dependent enzyme. nih.gov The significance of this pathway is underscored by the observation that the fecal microbiota of individuals with type 2 diabetes have an increased capacity to produce ImP, which has been shown to impair glucose tolerance in mice. researchgate.netnih.gov

Detailed structural and functional studies of UrdA have provided insights into its catalytic mechanism. The enzyme consists of a Flavin-Adenine Dinucleotide (FAD) binding domain and, in some cases, a covalently bound Flavin Mononucleotide (FMN) at the N-terminal part. springernature.com The binding of urocanate to the active site of UrdA is a highly specific interaction, with key amino acid residues ensuring the correct positioning of the substrate for reduction. nih.gov

Detailed Research Findings

Recent research has elucidated the kinetic properties of UrdA and the importance of specific amino acid residues in its catalytic activity. Studies on the two-domain and full-length UrdA have determined the enzyme's affinity for urocanate and its catalytic efficiency.

Table 1: Enzyme Kinetic Parameters for Urocanate Reductase (UrdA)

Enzyme FormSubstrateKm (mM)Vmax (µmol min-1mg-1)kcat (s-1)
Two-domain WTUrocanate0.221.51.2
Full-length WTUrocanate0.43--

Data sourced from Venskutonytė et al., 2021. researchgate.net

Mutational analysis has been instrumental in identifying the critical residues for UrdA's function. Specific substitutions at key positions in the active site have been shown to dramatically reduce or eliminate the enzyme's activity.

Table 2: Relative Activity of Urocanate Reductase (UrdA) Mutants

Enzyme VariantRelative Activity (%)
UrdA′wt100
UrdA′R411A~0
UrdA′R560A~0
UrdA′D388A~0

Data represents the relative activity of single substitution variants of the two-domain UrdA compared to the wild-type (UrdA′wt). Sourced from Venskutonytė et al., 2021. researchgate.netresearchgate.net

These findings highlight the precise molecular interactions required for the reduction of urocanate. The arginine residues (R411 and R560) and the aspartate residue (D388) are essential for substrate binding and catalysis. researchgate.net Specifically, Arg411 is thought to act as the active site acid that protonates urocanate during hydride transfer from the reduced FAD. nih.gov The enzyme exhibits a high degree of specificity for urocanate, with negligible activity towards structurally similar molecules like fumarate (B1241708). researchgate.netnih.gov

The study of the urocanate reductase pathway in gut bacteria provides a clear example of how microbial metabolism can influence host physiology. The conversion of urocanate, derived from histidine, to imidazole propionate represents a direct link between the gut microbiome's metabolic activities and host metabolic health.

Computational Chemical Insights into Ethyl Urocanate Reactivity and Properties

Quantum Mechanical (QM) Calculations for Electronic Structure and Excited States

Quantum mechanical (QM) methods are fundamental to understanding the electronic behavior of molecules like ethyl urocanate, particularly their response to ultraviolet (UV) radiation. mpg.deidosr.orgebsco.com These calculations solve the Schrödinger equation to describe the electronic structure, energy, and properties of molecules. idosr.orgebsco.com

Ab Initio Methods (e.g., CASSCF, CASPT2, CC2, ADC(2)) for Photophysical Characterization

High-level ab initio methods are employed to investigate the photophysics and photochemistry of urocanic acid and its esters. mpg.de Methods such as Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are particularly powerful for describing electronically excited states. mpg.dephotobiology.comrsc.orggitlab.io Other methods like the approximate coupled-cluster method of second order (CC2) and the algebraic-diagrammatic-construction method of second order (ADC(2)) also provide valuable insights. mpg.de

Studies using CASSCF have been performed on the singlet ground state and the lowest-lying π → π* (HOMO → LUMO) excitations of urocanic acid. photobiology.com CASPT2 calculations have been used to study the lowest lying states in the gas-phase electronic spectra of both trans- and cis-urocanic acid. photobiology.com These methods have been instrumental in understanding the different photophysical behaviors observed when urocanic acid is excited at different wavelengths. researchgate.net For instance, excitation near the peak of its absorption spectrum (around 266 nm) populates a ππ* state localized on the imidazole (B134444) ring. researchgate.net

The vertical singlet excitation energies of various isomers of urocanic acid have been computed to understand their photophysical properties. mpg.deresearchgate.net These calculations have revealed that the lowest ππ* state, corresponding to the HOMO→LUMO transition, possesses the largest oscillator strength and is responsible for the peak in the absorption spectrum. acs.org

Table 1: Comparison of Computational Methods for Photophysical Characterization

MethodDescriptionApplication to Urocanate
CASSCF Complete Active Space Self-Consistent Field: A multireference method that provides a good description of the electronic structure of excited states and at geometries far from the equilibrium. arxiv.orgmolcas.orgUsed to study the singlet ground state and the lowest-lying π → π* excitations of urocanic acid. photobiology.com
CASPT2 Second-order Perturbation Theory with a CASSCF reference: Includes dynamic electron correlation on top of a CASSCF calculation, providing more accurate energies. rsc.orggitlab.iomolcas.orgEmployed to study the lowest lying states in the gas-phase electronic spectra of trans- and cis-urocanic acid and to refine the energies of excited states. photobiology.comrsc.org
CC2 Approximate Coupled-Cluster of second order: A size-consistent method that provides a good balance between accuracy and computational cost for excited state calculations of medium-sized molecules. mpg.deacs.orgUsed to compute vertical excitation energies and explore photochemical reaction paths. mpg.deacs.org
ADC(2) Algebraic-Diagrammatic Construction of second order: A method for calculating electronically excited states that is closely related to CC2. mpg.deApplied to investigate the photophysical properties and photochemical reactivity of urocanic acid. mpg.de

Potential Energy Surface Mapping and Conical Intersection Optimization

The photoisomerization of this compound from its trans to cis form is a key process that is mediated by conical intersections (CIs) on the potential energy surface (PES). sci-hub.seresearchgate.netarxiv.org CIs are points where two electronic states become degenerate, providing an efficient pathway for non-radiative decay back to the ground state. acs.orgarxiv.org

Computational studies have mapped the PES for the photoisomerization of urocanic acid and its derivatives. sci-hub.seresearchgate.net These studies show that after absorbing UV radiation, the molecule is excited to the S1 (first singlet excited) state. sci-hub.seresearchgate.net The molecule then evolves on the S1 PES towards a CI with the S0 (ground) state. sci-hub.seresearchgate.net At the CI, the molecule can rapidly and non-radiatively relax back to the ground state, either returning to the trans isomer or forming the cis isomer. sci-hub.seresearchgate.net This ultrafast process is crucial for dissipating the absorbed UV energy. sci-hub.seresearchgate.net

The optimization of CI geometries is a critical aspect of these computational studies. mpg.deaip.org The location and characterization of these intersections help to explain the efficiency and mechanism of the photoisomerization process. mpg.desci-hub.seresearchgate.net For urocanic acid, it has been found that the π - π* and n(O) - π* surfaces cross, which provides insight into the wavelength dependence of its isomerization. photobiology.com

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It has proven to be a valuable tool for studying the reaction mechanisms of this compound. mdpi.comdnu.dp.ua

Transition State Analysis for Photochemical and Enzymatic Reactions

DFT calculations have been employed to study the transition states of photochemical reactions of urocanate esters. mdpi.comdnu.dp.ua For example, in the photochemical dimerization of allyl urocanate, DFT was used to identify the triplet state as the reactive intermediate. mdpi.com The calculations showed that a photosensitizer could populate the first excited triplet state of the urocanate, which then interacts with a ground-state molecule. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) of the interacting species helped to explain the observed high regioselectivity of the reaction. mdpi.com

Furthermore, the energies of the possible triplet biradical intermediates were calculated, revealing that the precursor to the major product was the most stable biradical. mdpi.com This demonstrates the power of DFT in elucidating complex reaction pathways and predicting product distributions. mdpi.com

Time-dependent DFT (TD-DFT) is an extension of DFT used to study excited states and has been applied to understand the wavelength-dependent photoisomerization of urocanic acid. researchgate.net TD-DFT calculations can predict vertical excitation energies and help to identify the nature of the electronic transitions involved. mdpi.comresearchgate.net

Conformational Analysis and Tautomerism Studies

The conformational landscape of urocanic acid and its esters is complex due to the rotational flexibility around single bonds and the possibility of different tautomeric forms of the imidazole ring. DFT calculations at the B3LYP/6-31+G(d,p) level have been used to perform conformational analysis of urocanic acid, mthis compound, and its anionic and zwitterionic forms. photobiology.com

These studies have identified the most stable conformers and their relative energies. photobiology.com For trans-urocanic acid, the s-trans, s-cis conformation was found to be the global minimum. photobiology.com The calculations also revealed that while there are no significant differences in the conformational distribution between undissociated urocanic acid and mthis compound, the zwitterionic form exists as a mixture of non-planar conformers. photobiology.com Understanding the conformational preferences and the tautomeric equilibrium is crucial as it can influence the molecule's photochemistry and biological activity. photobiology.comresearchgate.net

Molecular Dynamics (MD) Simulations of Urocanate and its Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique has been applied to investigate the interactions of urocanic acid and its derivatives in biological environments, such as the skin. scilit.comresearchgate.net

MD simulations have been used to explore the role of urocanic acid as a natural moisturizing factor in the stratum corneum. scilit.comresearchgate.net These simulations can provide insights into how urocanate interacts with other molecules like lipids and water, and how these interactions contribute to skin hydration. scilit.comresearchgate.net By simulating the behavior of urocanate in a model of the stratum corneum, researchers can understand its contribution to the structural integrity and function of the skin barrier at an atomic level. scilit.comresearchgate.netdovepress.commdpi.com

Solvent Effects on Photoreactivity and Structural Dynamics

Computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have provided significant insights into the photoreactivity of urocanic acid and its esters, such as this compound. mdpi.comresearchgate.net The surrounding solvent environment plays a critical role in modulating the photochemical behavior and structural dynamics of these molecules. The photoisomerization of urocanic acid is known to be wavelength-dependent, a phenomenon that is influenced by the solvent. researchgate.netresearchgate.net

The solvent can affect the relative energies and populations of different ground-state conformers, which in turn influences the outcome of photochemical reactions. researchgate.net For example, theoretical examinations using the COSMO solvent model suggest that in aqueous solutions, the carboxylic acid group of urocanic acid can rotate, leading to different rotamers. researchgate.net This deviation from planarity can alter the order of excited states, directing the molecule toward different reaction pathways upon UV irradiation. researchgate.net

Solvent polarity and hydrogen-bonding capacity can also impact the efficiency of E/Z photoisomerization and photodimerization reactions. acs.org In the case of photochemical dimerization of urocanate derivatives, the solvent can influence the regio- and stereoselectivity of the resulting cyclobutane (B1203170) products. mdpi.com DFT calculations on the dimerization of allyl urocanate, a related ester, showed that the formation of various triplet biradical intermediates is a key step, and the relative energies of these intermediates, which can be influenced by the solvent, determine the final product distribution. mdpi.com Furthermore, Lewis acids in certain solvents can catalyze the selective photoisomerization of urocanic esters. acs.org The interaction between the solvent and the excited state of the molecule is crucial; for instance, different photophysics are observed for trans-urocanic acid when excited at different wavelengths in aqueous solutions, which is attributed to the population of different closely spaced electronic states influenced by the solvent environment. researchgate.net

Ligand-Protein Binding Dynamics and Enzyme-Substrate Interactions

The interaction of the urocanate moiety with enzymes is central to its biological degradation. This compound, as a substrate, interacts with specific enzymes, and computational models have been instrumental in elucidating the dynamics of these interactions. The primary enzyme responsible for urocanate metabolism is urocanase (also known as urocanate hydratase), which catalyzes the conversion of urocanate to 4-imidazolone-5-propionate. innovareacademics.inresearchgate.net

Structural and computational studies on urocanase and the related enzyme urocanate reductase provide detailed views of the enzyme's active site and the critical residues governing substrate binding and catalysis. nih.gov High-resolution structures of urocanate reductase with bound urocanate reveal the key interactions that anchor the substrate in the active site. nih.gov Although urocanate reductase and urocanase perform different reactions, the substrate binding principles share common features. In urocanase, specific amino acid residues are involved in an acid-base catalytic reaction, while others stabilize the positive charge of the substrate. innovareacademics.in

Docking studies and site-directed mutagenesis have identified several key residues in the active sites of these enzymes. For example, in fumarate (B1241708) reductases, which are structurally related to urocanate reductase, residues interacting with the carboxyl group of the substrate are structurally conserved. nih.gov In urocanase from Pseudomonas putida, residues like Tyr52 and Asp443 are implicated in catalysis and substrate stabilization. innovareacademics.in The binding of the substrate induces conformational changes in the enzyme, a process known as induced fit, which positions the substrate optimally for the chemical reaction. adarshcollege.in The table below summarizes key enzymatic interactions for the urocanate molecule as identified through structural and computational studies.

EnzymeOrganismKey Interacting ResiduesRole of ResiduesSource
UrocanasePseudomonas putidaTyr52, Asp443Stabilize substrate positive charge, Acid-base catalysis innovareacademics.in
UrocanaseBacillus subtilisNot specifiedCompetitive inhibition by imidazolepropionate researchgate.net
Urocanate ReductaseLentilactobacillus buchneriArg411, Arg560Urocanate binding, Conformational changes nih.gov
Fumarate Reductase (related)Shewanella frigidimarina (Fcc3)His364/365 (corresponding to a Tyr in UrdA)Fumarate binding nih.gov

This table presents data for the urocanate moiety, which constitutes the core of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability

QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property. unc.eduresearchgate.net These predictive models are widely used in environmental science and drug discovery to estimate the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. d-nb.infonih.gov

Structure-Biodegradation Relationship (SBR) Analysis

Structure-Biodegradation Relationship (SBR) analysis, a specific application of QSAR, is used to predict the biodegradability of chemical compounds. nih.gov For imidazole derivatives like this compound, SBR models have been developed by combining experimental biodegradation data with mechanistic information from known metabolic pathways. uni-konstanz.deresearchgate.net

The key to the biodegradation of many imidazole compounds is an enzymatic attack analogous to the action of urocanase on urocanic acid. d-nb.infouni-konstanz.deresearchgate.net The proposed mechanism involves an electrophilic attack on the imidazole ring, which is facilitated by the enzyme. uni-konstanz.de This initial step leads to the formation of an oxo-imidazole derivative, which reduces the aromaticity of the ring and allows for subsequent hydrolytic cleavage and complete degradation. uni-konstanz.deresearchgate.net

Based on this mechanism, several structural rules have been derived to predict whether an imidazole derivative is likely to be biodegradable. uni-konstanz.deresearchgate.net

Structural Feature on Imidazole RingPredicted Effect on BiodegradabilityRationaleSource
N-substitutionPoorly biodegradableBlocks the nitrogen atom required for the urocanase-like enzymatic attack. uni-konstanz.de
C-substitution with electron-donating groups (e.g., methyl, ethyl)Readily biodegradableMay activate the imidazole ring towards electrophilic attack, enhancing degradation. uni-konstanz.deresearchgate.net
C-substitution with electron-withdrawing groups (e.g., phenyl, nitro, cyano)Poorly biodegradableDeactivates the imidazole ring, hindering the initial enzymatic attack. uni-konstanz.de

Based on these rules, this compound, which is unsubstituted on the ring nitrogens and possesses a carbon-based side chain, would be predicted to be susceptible to biodegradation, assuming the ester group can be hydrolyzed. The analysis highlights how specific molecular fragments and electronic properties govern a compound's environmental fate. d-nb.info

Predictive Models for Ligand-Receptor Interactions (e.g., Angiotensin II AT1 Receptor Blockers)

Predictive QSAR models are crucial in drug design for forecasting how a ligand will interact with a biological receptor. semanticscholar.org A prominent example involves the development of antagonists for the Angiotensin II Type 1 (AT1) receptor, a key target in treating hypertension. mdpi.comnih.gov Many AT1 receptor blockers (ARBs), such as losartan (B1675146) and olmesartan, are imidazole-based compounds. biorxiv.orgresearchgate.net

QSAR and 3D-QSAR models for ARBs are built by correlating various molecular descriptors of a series of imidazole-containing compounds with their measured binding affinities for the AT1 receptor. semanticscholar.org These descriptors can include:

Electronic properties: Partial charges, dipole moments.

Steric properties: Molecular volume, surface area.

Topological indices: Describing molecular branching and connectivity.

Hydrophobicity: LogP values.

These models can successfully predict the binding affinity of new, unsynthesized imidazole derivatives and provide insights into the structural requirements for potent receptor antagonism. semanticscholar.org For instance, models have revealed the importance of specific functional groups, like the biphenyl-tetrazole moiety found in many ARBs, and their optimal spatial arrangement for fitting into the receptor's binding pocket. mdpi.comresearchgate.net While this compound is not an ARB, the QSAR methodologies applied to imidazole-based ARBs serve as a powerful example of how computational models can predict ligand-receptor interactions for this class of heterocyclic compounds, guiding the rational design of new therapeutic agents. semanticscholar.orgbiorxiv.org

Environmental Transformation and Biodegradation Pathways of Ethyl Urocanate

Microbial Degradation Mechanisms of Urocanate Esters and Imidazole (B134444) Derivatives

The microbial breakdown of ethyl urocanate is expected to follow pathways similar to those established for other urocanate esters and imidazole-containing compounds. uni-konstanz.deresearchgate.netnih.gov These degradation mechanisms involve a series of enzymatic reactions that ultimately lead to the breakdown of the imidazole ring and the mineralization of the compound into simpler inorganic substances. uni-konstanz.deresearchgate.net

The biodegradation of organic compounds like this compound can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the specific pathways and microbial players differ significantly. omicsonline.orgnih.gov

Aerobic Biodegradation: In the presence of oxygen, microorganisms utilize oxygenases to initiate the degradation of aromatic compounds. unesp.brresearchgate.net For imidazole derivatives, the aerobic breakdown often commences with hydroxylation, a reaction catalyzed by monooxygenases or dioxygenases, which destabilizes the aromatic ring. unesp.brd-nb.info This initial step is crucial for subsequent ring cleavage. The aerobic process is generally more rapid and complete, leading to the formation of carbon dioxide, water, and biomass. omicsonline.org

Anaerobic Biodegradation: In the absence of oxygen, a different consortium of microorganisms takes over, employing alternative electron acceptors such as nitrate, sulfate, or carbonate. nih.govunesp.br The anaerobic degradation of aromatic compounds is a more complex and typically slower process. nih.gov For some aromatic hydrocarbons, a key initial reaction involves the addition of fumarate (B1241708), catalyzed by enzymes like benzylsuccinate synthase. researchgate.net While specific anaerobic pathways for this compound are not extensively detailed in the literature, it is plausible that similar strategies are employed to activate the molecule for degradation.

The efficiency of both aerobic and anaerobic biodegradation is dependent on a variety of environmental factors, including the availability of terminal electron acceptors and the specific microbial populations present. unesp.br

A critical initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. researchgate.net This reaction is catalyzed by hydrolase enzymes, such as esterases, which are commonly produced by environmental microorganisms. researchgate.netrsc.org

The hydrolysis of the ethyl ester group yields urocanic acid and ethanol. Ethanol can be readily utilized as a carbon source by a wide range of microorganisms. The resulting urocanic acid then enters the established degradation pathway for this compound. uni-konstanz.deresearchgate.net The rate of this hydrolysis can be influenced by environmental conditions and the specific microbial strains present. researchgate.netmdpi.com The production of these hydrolytic enzymes is often an adaptive response by microorganisms to the presence of the substrate in their environment. pjoes.com

The central and most challenging step in the biodegradation of this compound is the cleavage of the stable imidazole ring. uni-konstanz.denih.gov The degradation of imidazole derivatives is often analogous to the metabolic pathway of histidine, where urocanate is a key intermediate. uni-konstanz.deresearchgate.netnih.gov

The enzymatic hydration of the imidazole ring, a reaction similar to that catalyzed by urocanase, is a critical step. uni-konstanz.ded-nb.info This reaction introduces an oxo group, which significantly reduces the aromaticity of the imidazole ring, making it susceptible to subsequent hydrolytic cleavage and ring opening. uni-konstanz.de Following ring opening, the resulting linear intermediates are further metabolized through various pathways, ultimately leading to mineralization—the complete conversion of the organic compound into inorganic substances like carbon dioxide, ammonia, and water. uni-konstanz.deresearchgate.net The degradation of some imidazole-containing compounds can also be initiated by oxidation, leading to hydroxylation and subsequent ring cleavage. researchgate.net

Factors Influencing Biodegradability and Environmental Persistence

The rate and extent to which this compound biodegrades in the environment are not solely dependent on its chemical structure but are also influenced by a variety of environmental and molecular factors. ktappi.krnih.govresearchgate.net

The molecular structure of imidazole derivatives plays a pivotal role in determining their susceptibility to microbial attack. uni-konstanz.deresearchgate.net Research has established several structural rules that govern their biodegradability:

Position of Substituents: Substituents attached to the carbon atoms of the imidazole ring are generally more amenable to biodegradation than those attached to the nitrogen atoms. uni-konstanz.deresearchgate.netresearchgate.net N-substitution can block the enzymatic attack necessary for degradation. researchgate.net

Aromaticity: The inherent stability of the aromatic imidazole ring presents a significant barrier to degradation. uni-konstanz.de Enzymatic reactions that reduce this aromaticity, such as hydration or hydroxylation, are key to initiating ring cleavage. uni-konstanz.de

Table 1: General Structural Features of Imidazole Derivatives and Their Impact on Biodegradability

Structural FeatureImpact on BiodegradabilityRationale
N-Alkylation DecreasedBlocks enzymatic attack on the ring nitrogen, which is often a key step in the degradation pathway. researchgate.net
C-Alkylation Generally IncreasedElectron-donating alkyl groups can activate the imidazole ring towards electrophilic attack by enzymes. uni-konstanz.deresearchgate.net
Aromatic Ring DecreasedThe stability of the aromatic system makes it resistant to cleavage. uni-konstanz.de

The nature of the substituent groups on the imidazole ring has a profound effect on the rate of biodegradation. uni-konstanz.deresearchgate.net

Electron-Donating Groups: Substituents that donate electrons to the imidazole ring, such as alkyl groups (e.g., ethyl, methyl), tend to enhance biodegradability. uni-konstanz.deresearchgate.net These groups can activate the ring, making it more susceptible to electrophilic attack by microbial enzymes. uni-konstanz.de For instance, 2-ethylimidazole (B144533) has been observed to be more readily biodegradable than the parent imidazole compound. uni-konstanz.deresearchgate.net

Electron-Withdrawing Groups: Conversely, electron-withdrawing substituents, like nitro or cyano groups, deactivate the imidazole ring towards enzymatic attack. uni-konstanz.deresearchgate.net This deactivation makes the compound more resistant to degradation. uni-konstanz.de

Side Chain Length: For some imidazolium (B1220033) ionic liquids, the elongation of alkyl side chains has been shown to make the compound more susceptible to microbial decomposition, although very short alkyl chains (≤C2) can result in poor biodegradability. nih.gov

The environmental persistence of this compound is therefore a complex interplay between its inherent molecular structure and the prevailing environmental conditions that influence microbial activity. researchgate.netnih.gov

Table 2: Influence of Substituent Type on Imidazole Biodegradation

Substituent TypeEffect on Imidazole RingImpact on Biodegradation RateExample
Electron-Donating (e.g., Alkyl) Activates the ring towards electrophilic attackIncreases2-Ethylimidazole uni-konstanz.deresearchgate.net
Electron-Withdrawing (e.g., Nitro) Deactivates the ring towards electrophilic attackDecreases1-Nitroimidazole uni-konstanz.deinnovareacademics.in
Phenyl Group Local electron-withdrawing effect at specific positionsDecreases2-Phenyl-imidazole uni-konstanz.de

Abiotic Transformation Processes in Environmental Matrices

Abiotic transformation processes, which are chemical reactions that occur without the direct involvement of living organisms, play a significant role in determining the environmental fate of chemical compounds. navy.mil For this compound, an ester of the naturally occurring UV-absorbing compound urocanic acid, the principal abiotic transformation pathways in environmental matrices are photolytic degradation and hydrolysis.

Photolytic Degradation in Aqueous and Atmospheric Systems

Photolytic degradation, or photolysis, involves the breakdown of molecules by absorbing light energy, typically from sunlight. nih.gov This process can occur directly, where the molecule itself absorbs the light, or indirectly, mediated by other light-absorbing substances in the environment. mdpi.com The rate and pathway of photolysis are dependent on factors like the molecule's absorption spectrum, the quantum yield of the reaction, and the intensity of solar radiation. colorado.edu

For this compound, the chromophore responsible for absorbing UV radiation is the urocanic acid moiety. Urocanic acid, which accumulates in the skin as a natural sunscreen, is well-known for its photochemical activity. mdpi.com Upon absorbing UV radiation, the primary photochemical event for the parent compound, trans-urocanic acid, is its isomerization to the cis-urocanic acid form. nih.gov This E/Z isomerization is a key process that occurs in aqueous solutions and on skin. researchgate.net

While direct photolysis studies specifically quantifying the degradation rates and products for this compound in aqueous and atmospheric systems are not extensively available, the behavior of the parent urocanic acid provides significant insights. The absorption of UV photons can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other atmospheric components. nih.gov In addition to isomerization, photo-oxidation of the urocanic acid structure can occur, potentially leading to the formation of various oxidation products. nih.gov The presence of photosensitizers in natural waters, such as dissolved organic matter, can also lead to indirect photolysis pathways, often involving reactive oxygen species (ROS) like singlet oxygen. mdpi.comuni-regensburg.de Given that the ester group is not expected to fundamentally alter the primary photochemical behavior of the urocanate chromophore, it is probable that this compound also undergoes photoisomerization and potential photo-oxidation.

Table 1: Summary of Research Findings on Photochemical Properties of Urocanic Acid (Parent Compound)

Property Finding Source
Primary Photoreaction Absorption of UV radiation leads to partial isomerization from trans-UCA to cis-UCA. nih.gov
Photo-oxidation Can yield various UCA oxidation products. nih.gov
Excitation-Dependent Quantum Yield In aqueous solution, the E→Z photoisomerization quantum yield for urocanic acid is maximal at ~50% when excited around 310 nm. researchgate.net

| Singlet Oxygen Production | Triplet-excited urocanic acid can react with molecular oxygen to produce singlet oxygen, indicating a Type II photosensitization mechanism. | researchgate.net |

Hydrolysis in Natural Water Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For an ester like this compound, hydrolysis would involve the cleavage of the ester bond to yield urocanic acid and ethanol. The rate of hydrolysis is highly dependent on pH and temperature.

Specific research into the environmental hydrolysis of this compound indicates a notable resistance to this degradation pathway under certain conditions. In a study examining the stability of urocanic acid derivatives, this compound was dissolved in an argon-saturated, oxygen-poor phosphate-buffered saline (PBS) solution. nih.gov Stability checks using High-Performance Liquid Chromatography (HPLC) were performed over a period of 3-4 days. The results showed that this compound did not undergo any detectable hydrolysis during this period. nih.gov In contrast, a related ethyl ester, ethyl-3-(1H-imidazol-4-yl)acetate (Et-ImAc), showed minor hydrolysis of approximately 4% under the same conditions. nih.gov

This finding suggests that the ester bond in this compound is relatively stable against hydrolysis in near-neutral aqueous solutions. While environmental conditions can vary significantly in terms of pH, temperature, and the presence of catalytic agents (like metal ions or enzymes), this research provides a key data point on the intrinsic hydrolytic stability of the molecule.

Table 2: Hydrolytic Stability of this compound in Aqueous Buffer

Compound Test Conditions Observation Period Result Source
This compound Dissolved in argon-saturated, oxygen-poor PBS. 3-4 days No detectable hydrolysis observed via HPLC analysis. nih.gov

| Ethyl-3-(1H-imidazol-4-yl)acetate | Dissolved in argon-saturated, oxygen-poor PBS. | 3-4 days | Minor hydrolysis (approx. 4%) observed. | nih.gov |

Q & A

Q. What are the established synthetic routes for ethyl urocanate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of urocanic acid. A common method involves refluxing urocanic acid with ethyl alcohol (EtOH) and sodium ethoxide (EtONa) as a catalyst. For example, refluxing 3 mmol urocanic acid with 3.7 mmol methyl iodide in 20 mL of 0.19 M EtONa/EtOH for 2 hours yields this compound (66%), alongside minor stereoisomers, as confirmed by HPLC . Yield variations arise from factors like catalyst concentration, reaction time, and purification methods (e.g., column chromatography vs. recrystallization).

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Key methods include:

  • NMR Spectroscopy : Proton NMR (e.g., δ 8.07 ppm for imidazole protons, δ 7.51 ppm for acrylate protons) and NOE experiments to confirm stereochemistry .
  • HPLC : Utilized with CN-phase columns (e.g., Merck LiChrosorb-CN) and hexane/EtOH/i-PrNH₂ (80:18:2) eluent to separate isomers .
  • UV-Vis Spectroscopy : Absorption profiles (e.g., λmax ~285–300 nm) to assess UV-filtering properties .

Q. How does this compound function as a UV absorber, and what are its key photophysical properties?

this compound absorbs UV radiation via its conjugated acrylate-imidazole system, facilitating π→π* transitions. Time-resolved spectroscopy in ethanol reveals excited-state lifetimes (e.g., 371 ps for mthis compound) and evolution-associated difference spectra (EADS) for decay pathways . Its efficacy depends on substituent effects (e.g., N-methylation alters absorption maxima and decay kinetics) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in this compound’s photochemical dimerization?

Photodimerization proceeds via a biradical intermediate. AM1 semi-empirical calculations show that dimers with trans-configured ester groups are thermodynamically favored (ΔHf ≈ -40 kcal/mol) due to reduced steric hindrance compared to cis isomers. Experimental data confirm >90% stereoselectivity for trans products under UV irradiation .

Q. How do metabolomic studies implicate this compound in microbial or host metabolic pathways?

Gut microbiota express urocanate reductase (UrdA), which converts urocanate to imidazole propionate (ImP). This compound derivatives may interfere with this pathway, as UrdA activity in Clostridium sporogenes requires specific FAD-binding domains (e.g., Tyr/Met at residue 373). Metagenomic studies link elevated UrdA in type 2 diabetes patients to dysregulated imidazole metabolism .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

Discrepancies in excited-state lifetimes (e.g., 371 ps vs. 456 ps for mthis compound derivatives) arise from solvent polarity, excitation wavelengths, and data-fitting models (e.g., global vs. target analysis). Standardizing experimental conditions (e.g., ethanol solvent, 285–300 nm excitation) and reporting uncertainties (±40 ps) improves reproducibility .

Q. How can computational chemistry optimize this compound’s UV-filtering efficiency for next-gen sunscreens?

Density functional theory (DFT) calculations predict substituent effects on absorption spectra. For example, N1-methylation red-shifts λmax by 15 nm compared to N3-methylation. Molecular dynamics simulations further assess solvation effects on photostability .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

  • Synthesis : Strict control of anhydrous conditions, catalyst stoichiometry, and reflux duration .
  • Purification : Use preparative HPLC with defined mobile phases to isolate stereoisomers .
  • Validation : Cross-validate NMR and HPLC data with reference spectra from peer-reviewed studies .

Q. How should researchers address ethical and safety concerns in handling this compound?

  • Toxicity : Adhere to CAS 27538-35-8 safety guidelines (e.g., avoid inhalation, use PPE).
  • Data Transparency : Share raw NMR/HPLC files and computational input parameters via repositories (e.g., Zenodo) to meet FAIR principles .

Q. What statistical approaches are recommended for analyzing contradictory photophysical data?

Apply error-weighted global fitting (e.g., using Glotaran software) to time-resolved spectra. Report confidence intervals (±40 ps) and use ANOVA to compare datasets across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.